molecular formula C17H18ClN3O3S B14480931 Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- CAS No. 65615-02-3

Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)-

Cat. No.: B14480931
CAS No.: 65615-02-3
M. Wt: 379.9 g/mol
InChI Key: YRUTVRWTEPLPOO-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of the 3-chloro substituent can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The 4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl) group is introduced through a series of condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The 3-chloro and imidazolidinyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 3-chloro-4-(4,4-dimethyl-5-oxo-3-phenyl-1-imidazolidinyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65615-02-3

Molecular Formula

C17H18ClN3O3S

Molecular Weight

379.9 g/mol

IUPAC Name

3-chloro-4-(4,4-dimethyl-5-oxo-3-phenylimidazolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H18ClN3O3S/c1-17(2)16(22)20(11-21(17)12-6-4-3-5-7-12)15-9-8-13(10-14(15)18)25(19,23)24/h3-10H,11H2,1-2H3,(H2,19,23,24)

InChI Key

YRUTVRWTEPLPOO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(CN1C2=CC=CC=C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl)C

Origin of Product

United States

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